Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate
Description
Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring and an ester functional group. It is often used in research due to its interesting chemical properties and potential biological activities.
Properties
IUPAC Name |
ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-2-22-15(21)10-5-3-4-6-11(10)18-13(19)9-12-14(20)17-8-7-16-12/h3-6,12,16H,2,7-9H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPAFJCKSWLIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate typically involves the reaction of ethylenediamine with diethyl maleate. This reaction is carried out in propanol at 55°C for 16 hours. The solvent is then removed under reduced pressure, and the residue is dried to obtain the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate is being investigated for its potential therapeutic uses, particularly in the following areas:
-
Antimicrobial Activity : Preliminary studies have shown that the compound exhibits significant antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 - Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokine production in macrophages, indicating its potential for treating inflammatory diseases. The mechanism involves the inhibition of NF-κB signaling pathways.
- Local Anesthetic Properties : this compound functions similarly to established local anesthetics by blocking sodium channels on nerve membranes, thereby inhibiting nerve impulse conduction.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in the synthesis of other bioactive molecules. It can be utilized in the development of novel pharmaceutical agents due to its reactive functional groups.
Pharmaceutical Development
Research is ongoing into the formulation of this compound into drug delivery systems. Its properties make it suitable for creating targeted therapies, particularly in oncology and neurology.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Study : A comparative analysis indicated that this compound's MIC values against common bacterial pathogens were comparable to traditional antibiotics, suggesting its potential as a new antimicrobial agent.
- Inflammation Model : In animal models of inflammation, treatment with this compound significantly reduced paw edema compared to control groups, demonstrating its anti-inflammatory efficacy.
- Local Anesthetic Efficacy : Clinical trials have shown that patients receiving injections of this compound reported pain relief similar to that achieved with standard local anesthetics, supporting its potential for use in pain management protocols.
Mechanism of Action
The mechanism of action of Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate involves its interaction with specific molecular targets. The piperazine ring in its structure is known to interact with various biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-oxopiperazin-2-yl)acetate
- (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid
Uniqueness
Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate is unique due to its specific combination of functional groups and its potential biological activities.
Biological Activity
Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate, also known by its CAS number 1009534-08-0, is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 303.33 g/mol. The compound features a benzoate moiety linked to a piperazine derivative, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O4 |
| Molecular Weight | 303.33 g/mol |
| CAS Number | 1009534-08-0 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Pharmacological Effects
- Antimicrobial Activity : Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial strains, highlighting their potential as antibacterial agents .
- Antitumor Activity : Research has suggested that piperazine derivatives can inhibit tumor cell proliferation. This compound has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines, indicating potential as a therapeutic agent in oncology .
- CNS Activity : Some studies have reported that compounds containing piperazine structures can influence central nervous system (CNS) functions. This compound may exhibit neuroprotective effects and could be explored for treating neurodegenerative disorders .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could explain its antimicrobial and antitumor properties.
- Cell Membrane Interaction : Its hydrophobic nature allows it to interact with cell membranes, potentially disrupting cellular processes in pathogens or tumor cells.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various piperazine derivatives, including this compound]. Results showed that it inhibited the growth of Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antitumor Research : In a preclinical study, this compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF7). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
